molecular formula C15H13N3O5S B12333634 3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid

3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid

Cat. No.: B12333634
M. Wt: 347.3 g/mol
InChI Key: NQPYKQSPWMNOFV-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzodioxole ring, an imidazole ring, and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the imidazole ring, and the thiazolidine ring, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include aldehydes, amines, and thiols, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

3-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2H-1,3-benzodioxol-5-yl)methylidene]aminoacetic acid
  • 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Uniqueness

3-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

3-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C15H13N3O5S/c19-13-9(3-8-1-2-11-12(4-8)23-7-22-11)16-15(17-13)18-6-24-5-10(18)14(20)21/h1-4,10H,5-7H2,(H,20,21)(H,16,17,19)/b9-3+

InChI Key

NQPYKQSPWMNOFV-YCRREMRBSA-N

Isomeric SMILES

C1C(N(CS1)C2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)N2)C(=O)O

Canonical SMILES

C1C(N(CS1)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.